molecular formula C10H11NO4 B13533925 1-Isocyanato-2,4,5-trimethoxybenzene

1-Isocyanato-2,4,5-trimethoxybenzene

Cat. No.: B13533925
M. Wt: 209.20 g/mol
InChI Key: QSQGLJZEDRTSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with three methoxy groups (-OCH3) at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isocyanato-2,4,5-trimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethoxyaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H13NO3} + \text{COCl2} \rightarrow \text{C10H11NO4} + \text{HCl} ] This method requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of alternative reagents and catalysts to improve yield and efficiency. For example, the use of triphosgene (C3Cl6O3) as a safer alternative to phosgene has been explored. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-2,4,5-trimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1-Isocyanato-2,4,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-isocyanato-2,4,5-trimethoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxybenzene: Similar structure but lacks the isocyanate group.

    2,4,5-Trimethoxyaniline: Precursor in the synthesis of 1-isocyanato-2,4,5-trimethoxybenzene.

    Phenyl Isocyanate: Contains an isocyanate group but lacks the methoxy substitutions.

Uniqueness

This compound is unique due to the presence of both the isocyanate group and the three methoxy groups on the benzene ring

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-isocyanato-2,4,5-trimethoxybenzene

InChI

InChI=1S/C10H11NO4/c1-13-8-5-10(15-3)9(14-2)4-7(8)11-6-12/h4-5H,1-3H3

InChI Key

QSQGLJZEDRTSFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=C=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.